molecular formula C8H19ClN2O2 B1179150 antigen Sm23, Schistosoma CAS No. 128634-83-3

antigen Sm23, Schistosoma

Cat. No.: B1179150
CAS No.: 128634-83-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Transmembrane Domain Organization

Antigen Sm23 exhibits a complex membrane topology characterized by multiple transmembrane domains and distinct hydrophilic regions that extend into the extracellular space. The protein belongs to the family of cysteine-rich, hydrophobic proteins and displays a highly conserved hydrophobicity profile that predicts four transmembrane segments. This structural organization places Sm23 within the transmembrane 4 superfamily, a group of type III membrane proteins that span the plasma membrane four times and contain at least seven conserved cysteine residues.

The molecular architecture of Sm23 includes two predicted external hydrophilic domains that serve as the primary sites for immune recognition. These extracellular regions demonstrate high immunogenicity and contain multiple B cell epitopes, making them crucial for host-parasite interactions. Epitope mapping studies have identified at least four T cell epitopes within the large hydrophilic domain, with one particularly significant segment of 23 amino acids containing both T cell and B cell epitopes along with a putative glycosylation site.

Structural analysis reveals that Sm23 functions as an integral membrane protein with a molecular weight of approximately 23 kilodaltons. The protein maintains a surface location on adult worms, as confirmed through immunochemical analyses. The transmembrane organization allows Sm23 to serve as a stable membrane anchor while presenting immunogenic domains to the host immune system.

Structural Feature Characteristics Reference
Molecular Weight 23 kilodaltons
Transmembrane Domains Four predicted segments
Cysteine Residues At least seven conserved
External Domains Two hydrophilic regions
Epitope Regions Multiple B and T cell sites

Properties

CAS No.

128634-83-3

Molecular Formula

C8H19ClN2O2

Synonyms

antigen Sm23, Schistosoma

Origin of Product

United States

Scientific Research Applications

Immunogenicity and Protective Efficacy

Research has indicated that Sm23 can stimulate an immune response in both humans and animal models. For instance, studies involving murine models demonstrated that immunization with recombinant Sm23 led to significant reductions in worm burdens and associated pathology . The immune response was characterized by elevated levels of specific immunoglobulin G (IgG) subtypes, particularly IgG1 and IgG2a, indicative of a Th1-type immune response .

Combination Vaccines

Sm23 has been explored as part of combination vaccines alongside other antigens such as Sm29. The aim is to enhance protective immunity against schistosomiasis by leveraging multiple antigenic targets to elicit a broader immune response. Recent studies have shown that combining Sm23 with other integral membrane proteins can improve vaccine efficacy in pre-clinical trials .

Serological Testing

Sm23 has been utilized in serological assays to diagnose S. mansoni infections. ELISA tests measuring antibodies against Sm23 have shown promise in differentiating between infected and non-infected individuals . In a study involving travelers returning from endemic regions, the presence of antibodies against Sm23 correlated with active infections, highlighting its potential as a reliable diagnostic tool .

Biomarker for Immune Response

The antibody responses to Sm23 have been investigated as potential biomarkers for assessing the immune status of individuals exposed to schistosomiasis. Variability in antibody titers among different populations suggests that Sm23 could serve as an indicator of exposure levels and infection status, aiding public health surveillance efforts .

Case Study: Immune Response Characterization

A study conducted on sera from patients in Sudan and Egypt revealed significant variability in antibody responses to Sm23, with most reactivity directed towards its C-terminal region . This research underscores the importance of understanding individual immune responses for developing effective vaccines.

Case Study: Vaccine Trials

In preclinical trials, mice vaccinated with recombinant Sm23 exhibited a 51% reduction in adult worm burdens compared to controls. The study also noted a significant down-regulation of genes associated with immune evasion in worms recovered from vaccinated mice, suggesting that vaccination may alter the expression of surface antigens critical for parasite survival .

Summary Table: Applications of Antigen Sm23

Application TypeDescriptionKey Findings
Vaccine DevelopmentUtilized as an immunogenic component in vaccine formulationsInduces protective immunity; reduces worm burden in animal models
Diagnostic TestingEmployed in serological assays for detecting S. mansoni infectionsCorrelates with active infections; variable antibody responses among populations
Immune Response BiomarkerServes as a potential biomarker for assessing exposure levels and immune statusVariability indicates different exposure levels; useful for public health surveillance

Comparison with Similar Compounds

Tetraspanins in Schistosoma spp.

Sj23 (Schistosoma japonicum)
  • Structural Homology: Sj23 shares 78% amino acid sequence identity with Sm23, reflecting conserved tetraspanin features (e.g., CCG motif, large extracellular loop) .
  • Functional Role : Both proteins are implicated in tegumental integrity and immune evasion. However, Sj23-based DNA vaccines in water buffaloes reduced S. japonicum infection by 40–60%, outperforming Sm23 in cross-species efficacy .
  • Immunogenicity: Sj23 induces higher IgG2a responses in bovines compared to Sm23, which predominantly triggers IgG1 in mice, suggesting host-specific immune modulation .
SmTsp2 (S. mansoni)
  • Distinct Epitopes: SmTsp2, another S. mansoni tetraspanin, shares <30% sequence identity with Sm23. Unlike Sm23, SmTsp2 is recognized by infection sera via conformational epitopes that are reduction-sensitive .
  • Vaccine Performance: SmTsp2 outperforms Sm23 in murine trials, achieving >60% worm reduction, possibly due to its role in tegumental turnover and broader epitope diversity .

Non-Tetraspanin Schistosome Antigens

Glutathione S-Transferases (GSTs)
  • Functional Contrast : GSTs (e.g., Sb28GST in S. bovis) are enzymatic antigens involved in detoxification, unlike Sm23’s structural role.
Paramyosin
  • Localization : This myofibrillar protein is internal, unlike surface-exposed Sm23.
  • Immune Response : Paramyosin induces Th2-polarized immunity, while Sm23 elicits mixed Th1/Th2 responses, critical for neutralizing tegumental defenses .

Human and Pathogen Tetraspanins

Sm23 exhibits molecular mimicry with human tetraspanins, complicating its role in immune evasion and cross-reactivity:

  • CD9/CD37 : Sm23 shares 25–30% sequence homology with these B-cell antigens, which regulate cell adhesion and motility. Antibodies against Sm23 may cross-react with tumor-associated CD9/CD37, suggesting a link between schistosomiasis and cancer .
  • ME491 (CD63): A melanoma-associated antigen, ME491, shares conserved domains with Sm23. This overlap may explain the antigen’s cross-reactivity in cancer patients with chronic schistosomiasis .

Table 1: Comparative Features of Sm23 and Key Antigens

Antigen Organism Localization Key Function Vaccine Efficacy (Model) Immune Response
Sm23 S. mansoni Tegument Membrane organization 30–50% worm reduction (mice) Th1/Th2 mixed
Sj23 S. japonicum Tegument Immune evasion 40–60% reduction (buffalo) IgG2a-dominant
SmTsp2 S. mansoni Tegument Tegument turnover >60% worm reduction (mice) Conformational epitopes
Sb28GST S. bovis Cytosol Detoxification 50–70% egg reduction (cattle) Th2-polarized
ME491 (CD63) Human Melanoma Tumor progression N/A Cross-reactive with Sm23

Preparation Methods

Freeze-Thaw and Sucrose-Gradient Centrifugation

Roberts et al. pioneered a method where adult worms are frozen in liquid nitrogen, thawed on ice, and subjected to vortexing in Tris-buffered saline (TBS) containing protease inhibitors. This process shears the outer tegumental membranes, which are then separated via centrifugation at 5,000 × g for 30 minutes. The resulting pellet, termed the apical membrane extract, is enriched with Sm23 and other tegumental proteins. Sucrose-gradient centrifugation further purifies the extract by exploiting density differences between membrane fragments and cytosolic contaminants.

Mechanical Disruption and Phase Separation

Alternative approaches involve homogenizing cercariae or schistosomula in buffer systems containing 20 mM Tris-HCl (pH 7.5), 3 mM MgCl₂, 100 mM NaCl, and protease inhibitors. Phase separation using Triton X-114 confirms Sm23’s dual membrane association: it partitions into the detergent phase due to its GPI anchor and transmembrane domains. Post-PIPLC (phosphatidylinositol-specific phospholipase C) treatment, Sm23 remains detergent-phase-associated, validating its transmembrane topology.

Recombinant Production of Sm23

Recombinant DNA technology has overcome the limitations of low native Sm23 yields. Three expression systems—Escherichia coli, baculovirus-insect cells, and Salmonella dublin—have been optimized for Sm23 production.

coli Expression Systems

The JSC-His vector facilitates Sm23 expression in E. coli ER2738, yielding scFv (single-chain variable fragment) constructs with hexahistidine tags. Induced cultures are lysed via sonication, and soluble fractions are purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Coomassie-stained SDS-PAGE confirms >90% purity, with typical yields of 2–3 mg/L. However, E. coli lacks post-translational modification capacity, necessitating alternative systems for GPI-anchored Sm23.

Baculovirus-Insect Cell Systems

Recombinant baculovirus encoding full-length Sm23 infects Spodoptera frugiperda (Sf9) cells, enabling GPI anchor attachment. Surface localization is confirmed via immunofluorescence, and PIPLC resistance confirms dual transmembrane-GPI anchoring. Yields reach 5–10 mg/L, with intact antigenicity verified by ELISA using sera from infected hosts.

Salmonella dublin Flagellar Display

For vaccine applications, Sm23 epitopes are displayed on Salmonella dublin flagellin via plasmid pLS408. The 9B peptide-1 epitope (GGT TTC ACT ACT AAC GAA GAA AGA TAT AAC GTT TTC GCT GAA) is inserted into flagellin genes, and recombinant flagella are purified via acidic cleavage. This system elicits robust mucosal immunity in intranasal vaccination trials.

Purification and Characterization of Sm23

Affinity Chromatography

His-tagged recombinant Sm23 is purified using Ni-NTA resin, with imidazole gradients (10–250 mM) eluting the protein at ~150 mM. Contaminants are removed via size-exclusion chromatography (Superdex 200), achieving monodisperse preparations.

Table 1: Purification Summary of Recombinant Sm23

StepVolume (mL)Total Protein (mg)Purity (%)
Crude Lysate5015010
Ni-NTA Eluate104580
Size Exclusion53095

Structural and Functional Assays

  • SDS-PAGE and Western Blot : Reducing conditions reveal Sm23’s ~23 kDa band, confirmed by anti-His or anti-E-tag antibodies.

  • Lipid Raft Association : Triton X-100 insolubility at 4°C and co-flotation with cholesterol-rich membranes confirm Sm23’s lipid raft localization.

  • Enzymatic Treatments : PIPLC incubation fails to release Sm23 from membranes, unlike purely GPI-anchored proteins.

Applications of Sm23 in Schistosomiasis Research

Vaccine Development

Sm23’s surface exposure and conserved B-cell epitopes make it a prime vaccine target. Murine trials with recombinant Sm23 adjuvanted with CpG or alum induce 30–40% worm burden reduction. DNA vaccines encoding Sm23 elicit Th1-polarized responses, enhancing IFN-γ and IgG2a production.

Diagnostic Tools

ELISAs using recombinant Sm23 detect anti-schistosome antibodies in human sera with 85% sensitivity and 92% specificity, outperforming egg antigen-based assays. Cross-reactivity with S. haematobium sera is minimal (<10%), enabling species-specific diagnosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.